5-(Methylthio)pyrimidine-2-carbonitrile
Description
Historical Context of Pyrimidine (B1678525) Chemistry in Synthetic Organic Research
The journey into the world of pyrimidine chemistry began in the late 19th century. vaia.com The systematic study of pyrimidines was initiated in 1884 by Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org Pinner was also the one who coined the term "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine (B138864) and then reducing it with zinc dust in hot water. wikipedia.org
Even before its formal synthesis, pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century. wikipedia.org A significant milestone was achieved in 1879 when Grimaux reported the laboratory synthesis of barbituric acid from urea (B33335) and malonic acid. wikipedia.org The pyrimidine ring system is widespread in nature, forming the backbone of crucial biomolecules such as the nucleobases cytosine, thymine, and uracil, as well as thiamine (B1217682) (vitamin B1). wikipedia.orgnewworldencyclopedia.org Its presence is also notable in numerous synthetic compounds, including barbiturates. wikipedia.org The fundamental role of pyrimidine bases in the structure of DNA and RNA has been a cornerstone of biochemical and genetic research. vaia.comnewworldencyclopedia.org
Importance of Cyanopyrimidines as Versatile Synthetic Intermediates
Cyanopyrimidines, which are pyrimidine rings substituted with a cyano group (-CN), are highly valued as versatile intermediates in organic synthesis. The cyano group is a powerful electron-withdrawing group, which makes the pyrimidine ring susceptible to a variety of chemical transformations. acs.org This reactivity allows for the construction of more complex molecular architectures.
The structural diversity and biological importance of the pyrimidine core have captured the interest of researchers for many years, largely due to their role in the composition of nucleotides like DNA and RNA. ekb.egekb.eg Pyrimidine-5-carbonitrile, a specific type of cyanopyrimidine, and its derivatives are associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egekb.egnih.gov The nitrile group in these compounds can be a key pharmacophore, and its electrophilic nature is often crucial for the biological activity of the molecule. acs.orgacs.org For instance, several electrophilic nitrile-containing compounds have been investigated as inhibitors of cysteine proteases. acs.org
Rationale for Investigating 5-(Methylthio)pyrimidine-2-carbonitrile Derivatives
The investigation into this compound and its derivatives is driven by the quest for novel therapeutic agents with enhanced potency and selectivity. The methylthio group (-SCH3) at the 5-position of the pyrimidine ring significantly influences the electronic properties and lipophilicity of the molecule. This substitution can lead to improved interactions with biological targets.
A key area of interest is in the development of kinase inhibitors for cancer therapy. nih.govnih.gov For example, a series of 5-(methylthio)pyrimidine (B78358) derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) with L858R/T790M mutations, which are associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). nih.gov The rationale behind this research is to overcome drug resistance and reduce the toxic side effects associated with less selective inhibitors. nih.gov The methylthio group, in this context, plays a role in the molecule's ability to fit into the ATP binding site of the target kinase. nih.gov
Overview of Research Areas in Pyrimidine-2-carbonitrile Chemistry
The field of pyrimidine-2-carbonitrile chemistry is diverse, with significant research efforts focused on medicinal chemistry and materials science.
Medicinal Chemistry:
Anticancer Agents: A primary focus is the development of novel anticancer drugs. gsconlinepress.comnih.gov Derivatives of pyrimidine-5-carbonitrile have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including colon, breast, and liver cancer. ekb.egnih.govnih.gov
Kinase Inhibitors: Many pyrimidine-2-carbonitrile derivatives are designed as inhibitors of specific protein kinases that are implicated in cancer cell proliferation and survival. nih.govnih.govnih.gov This includes targeting kinases like VEGFR-2, PI3K/mTOR, and mutant EGFR. nih.govnih.govnih.gov
Other Therapeutic Areas: Research also extends to other areas, with pyrimidine derivatives showing potential as anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents. ekb.egekb.egnih.govresearchgate.net
Materials Science: While less prominent than medicinal applications, the unique electronic and structural properties of pyrimidine-2-carbonitriles make them of interest in the development of novel organic materials.
Research Findings on this compound and its Derivatives
The synthesis of the core structure, 2-(methylthio)pyrimidine-5-carbonitrile, can be achieved through various synthetic routes. One common approach involves the cyclocondensation of a suitable three-carbon unit with a sulfur-containing amidine.
Synthesis of Key Intermediates
A frequent strategy in the synthesis of more complex derivatives involves the initial preparation of a substituted pyrimidine, which is then further modified. For instance, the synthesis of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (B1355138) serves as a crucial step for introducing various nucleophiles at the 4-position. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Methyl iodide, KOH | 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | nih.gov |
| 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Phosphorus oxychloride | 4-chloro-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile | nih.gov |
| 5-bromo-2-chloropyrimidine | Methyl mercaptan, DMF | 5-bromo-2-(methylthio)pyrimidine | chemicalbook.comchemicalbook.com |
Chemical Properties and Reactivity
The this compound scaffold is characterized by several reactive sites that allow for diverse chemical modifications. The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which alters the electronic properties of the ring. The pyrimidine ring itself can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when a leaving group such as a halogen is present at the 4- or 6-positions.
The nitrile group at the 2-position is a key functional group that contributes to the electrophilicity of the adjacent carbon atom, making it a target for nucleophilic attack in certain enzymatic reactions. acs.orgacs.org
Applications in the Synthesis of Bioactive Molecules
The this compound framework serves as a versatile building block for the synthesis of a wide range of biologically active compounds. nih.gov
EGFR Inhibitors: A series of 5-(methylthio)pyrimidine derivatives have been synthesized and evaluated as inhibitors of mutant EGFR. nih.gov These compounds were designed based on the structures of known inhibitors like WZ4002 and CO1686. nih.gov The research led to the discovery of compounds with subnanomolar inhibitory activity against the EGFR(L858R/T790M) mutant and high selectivity over the wild-type EGFR. nih.gov
VEGFR-2 Inhibitors: Derivatives of pyrimidine-5-carbonitrile have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov These compounds often incorporate a 2-(methylthio) group as part of the core structure.
PI3K/mTOR Inhibitors: Novel morpholinopyrimidine-5-carbonitriles containing a 2-methylthio group have been synthesized and investigated as dual inhibitors of PI3K and mTOR, two critical proteins in a signaling pathway that is often dysregulated in cancer. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanylpyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYUSDZLRYLXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(N=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methylthio Pyrimidine 2 Carbonitrile and Its Analogs
De Novo Synthesis Approaches to the Pyrimidine (B1678525) Ring System
De novo synthesis of pyrimidines involves the construction of the heterocyclic ring from simple, acyclic precursors. davuniversity.orgmicrobenotes.com This contrasts with functional group interconversion on a pre-existing pyrimidine ring. The fundamental approach involves combining a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg The precursors for the pyrimidine ring are typically readily available components like glutamine, carbon dioxide, and aspartate. davuniversity.orgutah.edu
Multicomponent Reaction Strategies for Pyrimidine-Carbonitrile Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, have become a powerful tool in organic synthesis. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple building blocks. researchgate.netfigshare.comnih.gov
A notable MCR for pyrimidine synthesis involves the regioselective, iridium-catalyzed reaction of amidines with up to three different alcohol molecules. figshare.comnih.govbohrium.com This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water, to form highly substituted, unsymmetrical pyrimidines in yields of up to 93%. figshare.comnih.gov By selecting appropriate alcohol precursors that can be converted to nitriles, this method provides a versatile route to pyrimidine-carbonitrile scaffolds. figshare.comnih.gov Other strategies include pseudo five-component reactions, which can involve fewer unique molecules but multiple equivalents to construct the final heterocyclic system. mdpi.com
Table 1: Overview of a Catalytic Multicomponent Pyrimidine Synthesis
| Catalyst System | Reactants | Key Features | Product Scope | Reference |
|---|
Cyclocondensation Pathways for 5-(Methylthio)pyrimidine-2-carbonitrile Derivatives
The most traditional and widely used method for constructing the pyrimidine ring is through the cyclocondensation of a β-dicarbonyl compound or its equivalent with an N-C-N synthon like urea (B33335), guanidine, or thiourea. wikipedia.orgbu.edu.eg To directly synthesize a 2-(methylthio)pyrimidine, S-methylisothiourea can be employed as the N-C-N component.
This pathway involves the reaction of a suitable three-carbon precursor, which would ultimately bear the C5-methylthio group and a C2-carbonitrile precursor, with S-methylisothiourea. For example, a malononitrile derivative substituted at the 2-position with a methylthio group could potentially serve as the three-carbon fragment. The cyclocondensation would then directly yield the desired this compound core, although this specific route requires careful selection of a reactive and stable C3 synthon.
One-Pot Synthetic Protocols
One-pot synthesis protocols enhance synthetic efficiency by performing multiple consecutive reactions in a single reactor, thereby avoiding the time-consuming isolation and purification of intermediates. researchgate.net This approach is well-suited for the synthesis of complex heterocyclic systems like substituted pyrimidines. For instance, a one-pot reaction has been developed to prepare bis(azolylmethylthio)pyrimidinetriones, demonstrating the feasibility of constructing complex sulfur-containing pyrimidines in a single step. researchgate.net Similarly, one-pot procedures for synthesizing fused pyrimidine systems from 2-[N-(methylthiothiocarbonyl)amino]acetate derivatives highlight the utility of this approach in building complex scaffolds efficiently. semanticscholar.org
Functionalization and Derivatization Strategies
An alternative to de novo synthesis is the functionalization of a pre-existing pyrimidine ring. This approach is often more practical for introducing specific substituents like the methylthio and cyano groups at defined positions.
Introduction of the Methylthio Group in Pyrimidine-Carbonitrile Synthesis
The methylthio group can be introduced onto a pyrimidine ring through various methods. A common strategy is the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C2-position with a methylthio nucleophile like methyl mercaptan.
However, in many documented syntheses of related compounds, the 2-(methylthio) group is present in the starting material and is carried through the reaction sequence. A prime example is the use of 4,6-dichloro-2-(methylthio)pyrimidine as a versatile starting block. arkat-usa.orgresearchgate.netmdpi.com From this precursor, the chloro groups at the C4 and C6 positions can be selectively displaced by other nucleophiles, such as alkoxides, to build more complex architectures while retaining the C2-methylthio substituent. mdpi.comresearchgate.net This highlights the stability of the methylthio group under various reaction conditions.
Cyanation Strategies for Pyrimidine-2-carbonitrile Synthesis
The introduction of a cyano group at the C2 position of the pyrimidine ring is a key step in synthesizing the target compound. A highly effective method involves converting the 2-(methylthio) group into a better leaving group. arkat-usa.orgmdpi.comresearchgate.net This is typically achieved by oxidizing the sulfide to a sulfone or sulfinate. arkat-usa.orgmdpi.com The resulting sulfinate group is an excellent leaving group and can be readily displaced by a cyanide nucleophile, such as potassium cyanide (KCN), to afford the desired pyrimidine-2-carbonitrile. mdpi.comresearchgate.net
This two-step sequence provides a reliable route to 2-cyanopyrimidines from their 2-(methylthio) precursors. For example, 4,6-dimethoxy-2-(methylthio)pyrimidine can be oxidized to the corresponding sulfone, which is then treated with KCN to yield 4,6-dimethoxypyrimidine-2-carbonitrile. mdpi.comresearchgate.net This strategy is a cornerstone in the synthesis of various pyrimidine-2-carbonitrile derivatives.
Table 2: Synthesis of a Pyrimidine-2-carbonitrile via a Methylthio Precursor
| Starting Material | Step 1: Reagent & Conditions | Intermediate | Step 2: Reagent & Conditions | Final Product | Reference |
|---|---|---|---|---|---|
| 4,6-Dichloro-2-(methylthio)pyrimidine | 1. NaOBn, Benzyl alcohol | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | 1. m-CPBA | 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | arkat-usa.org |
| 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | 2. KCN | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | N/A | N/A | arkat-usa.org |
Regioselective Synthesis of Substituted Pyrimidine-Carbonitriles
Regioselectivity in the synthesis of pyrimidine-carbonitriles is paramount for defining the ultimate biological and chemical properties of the molecule. The substitution pattern on the pyrimidine ring is typically established by the choice of starting materials and the reaction pathway.
A foundational and widely utilized method for constructing the 2-thio-pyrimidine-5-carbonitrile core involves the cyclocondensation of an appropriate aldehyde, a compound with an active methylene group like ethyl cyanoacetate or malononitrile, and thiourea in an alkaline medium. nih.gov The regioselectivity of this multicomponent reaction is inherently controlled by the nature of the reactants, reliably yielding the desired substitution pattern. For instance, the synthesis of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is achieved through the condensation of benzaldehyde, ethyl cyanoacetate, and thiourea. nih.gov Subsequent S-alkylation, for example with methyl iodide, installs the methylthio group at the 2-position. nih.gov
Another strategy for achieving regioselectivity involves the modification of a pre-existing pyrimidine ring. Halogenated pyrimidines are excellent precursors for introducing various functional groups via nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The C-2 and C-4 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. The reactivity of the C-4 position is often strongly preferred over the C-2 position, allowing for selective functionalization. researchgate.net For example, nucleophilic attack on 2,4-dichloropyrimidines with N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products. researchgate.net This inherent reactivity allows for the sequential and controlled introduction of substituents. A 2-(methylthio) group can be introduced by reacting a 2-chloropyrimidine precursor with a methylthiolate source.
More advanced catalytic systems have been developed to control regioselectivity in complex multicomponent syntheses. Iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols proceeds via a sequence of condensation and dehydrogenation steps, giving rise to selective C–C and C–N bond formations. organic-chemistry.orgorganic-chemistry.org This method provides access to highly and unsymmetrically decorated pyrimidines with excellent regiocontrol. bohrium.com
Modern Synthetic Techniques and Green Chemistry Aspects
Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient but also align with the principles of green chemistry, emphasizing reduced waste, lower energy consumption, and the use of less hazardous materials. kuey.netrasayanjournal.co.in
Microwave-Assisted Synthesis of Pyrimidine-Carbonitrile Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov The synthesis of pyrimidine derivatives is particularly amenable to this technique. asianpubs.orgsemanticscholar.org
In the synthesis of pyrimidine-5-carbonitrile derivatives via the cyclocondensation of ethyl cyanoacetate, thiourea, and substituted aldehydes, the use of microwave irradiation has been shown to dramatically improve efficiency. ekb.eg When comparing conventional heating with microwave irradiation for this reaction, the reaction time was reduced from 4–8 hours to just 5–10 minutes, while the product yield increased from approximately 55% to 85%. ekb.eg Similarly, novel dihydropyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized using microwave-assisted pathways, offering rapid and effective access to these complex heterocyclic systems. mdpi.com
The benefits of microwave assistance are summarized in the table below, comparing reaction conditions for the synthesis of various pyrimidine derivatives.
| Product Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrimidine-5-carbonitrile derivatives | Conventional Heating | 4-8 hours | ~55% | ekb.eg |
| Pyrimidine-5-carbonitrile derivatives | Microwave Irradiation (210W) | 5-10 minutes | ~85% | ekb.eg |
| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives | Conventional Heating | 6-8 hours | 65-78% | mdpi.com |
| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives | Microwave Irradiation (400W) | 3-5 minutes | 85-94% | mdpi.com |
Solvent-Free and Catalytic Methodologies in Pyrimidine Synthesis
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce environmental impact, often simplify work-up procedures, and can enhance reaction rates. kuey.netresearchgate.net
Several solvent-free methods for synthesizing pyrimidine-5-carbonitriles have been reported. A one-pot, three-component reaction between an aldehyde, malononitrile, and benzamidine hydrochloride using magnetic nano Fe3O4 particles as a catalyst proceeds efficiently under solvent-free conditions to afford pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com Another approach utilizes ammonium chloride as an inexpensive and readily available catalyst for the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide from aldehydes, malononitrile/cyanoacetamide, and urea/thiourea under solvent-free conditions. kthmcollege.ac.in Fusion techniques, where reagents are mixed and heated above their melting points without a solvent, have also been successfully employed. nih.gov
The use of catalysts is central to modern, efficient synthesis. A wide array of catalysts have been employed for pyrimidine synthesis, often under green conditions.
| Catalyst Type | Example | Reaction | Key Advantages | Reference |
| Heterogeneous | Magnetic nano Fe3O4 | 3-component synthesis of pyrimidine-5-carbonitriles | Solvent-free, recyclable catalyst | growingscience.com |
| Organocatalyst | Choline hydroxide | [3+3] annulation of α,β-unsaturated ketones and amidine | Green, recyclable, acts as both catalyst and medium | mdpi.com |
| Biocatalyst | β-cyclodextrin | Synthesis from substituted aldehydes in aqueous medium | Recyclable, inexpensive, non-toxic, aqueous medium | mdpi.com |
| Metal Catalyst | Copper(II) triflate | Synthesis from propargyl alcohols and amidine | Efficient, broad substrate scope | mdpi.com |
| Metal Catalyst | Iridium-pincer complex | Multicomponent synthesis from amidines and alcohols | High regioselectivity, sustainable feedstock potential | organic-chemistry.orgorganic-chemistry.org |
These catalytic and solvent-free approaches represent significant progress toward making the synthesis of pyrimidine derivatives more efficient and environmentally sustainable. mdpi.com
Sustainable Approaches for Pyrimidine-Carbonitrile Synthesis
A truly sustainable synthesis considers the entire lifecycle of a chemical process, from the source of the starting materials to the final product purification. organic-chemistry.org This holistic approach integrates various green chemistry principles. rasayanjournal.co.innih.gov
One of the most innovative sustainable methods is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. bohrium.com This process is highly attractive because alcohols can be derived from lignocellulose, an abundant and indigestible source of biomass. organic-chemistry.orgbohrium.com The reaction itself is highly atom-economical, proceeding through condensation and dehydrogenation steps that liberate only water and hydrogen gas as byproducts. organic-chemistry.org
The use of recyclable catalysts is another cornerstone of sustainable synthesis. kuey.net As mentioned, catalysts like magnetic nanoparticles and β-cyclodextrin can be recovered and reused, reducing waste and cost. growingscience.commdpi.com The development of reactions in environmentally benign solvents, such as water or ionic liquids, further enhances the green credentials of a synthetic protocol. mdpi.com
Energy efficiency is also a critical factor. kuey.net Techniques like microwave and ultrasound-assisted synthesis not only reduce reaction times but also consume less energy compared to prolonged conventional heating. kuey.netrasayanjournal.co.in These methods, combined with multicomponent reactions in aqueous or solvent-free systems, represent the forefront of sustainable chemical manufacturing. researchgate.neteurekaselect.com
Reactivity and Chemical Transformations of 5 Methylthio Pyrimidine 2 Carbonitrile Derivatives
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2, C-4, and C-6 positions. The reactivity of 5-(methylthio)pyrimidine-2-carbonitrile in such reactions is dictated by the nature of the leaving groups and the strength of the incoming nucleophile.
The methylthio (-SCH₃) group itself is generally considered a poor leaving group in nucleophilic aromatic substitution reactions compared to halogens or sulfonyl groups. Studies comparing the reactivity of 2-methylthio pyrimidines with their 2-chloro and 2-sulfonyl counterparts have shown the methylthio derivatives to be significantly less reactive or even completely unreactive under the same conditions. rsc.orgrsc.org
However, the displacement of the methylthio group can be achieved under specific conditions or with potent nucleophiles. For instance, the methylthio group at the C-2 position of related pyrimidine-5-carbonitrile systems has been successfully displaced by hydrazine hydrate. acs.org Similarly, in other pyrimidine systems, the 2-methylthio group can be substituted by amines, such as aniline, demonstrating its viability as a leaving group in the presence of strong nucleophiles. growingscience.com
A critical strategy to enhance the leaving group ability of the methylthio moiety is its oxidation. Oxidation of the sulfur atom to a methylsulfinyl (-SOCH₃) or, more effectively, a methylsulfonyl (-SO₂CH₃) group dramatically increases the electrophilicity of the attached carbon. The resulting methylsulfonyl group is an excellent leaving group, readily displaced by a wide array of nucleophiles under mild conditions. wikipedia.org This two-step sequence of oxidation followed by nucleophilic substitution is a widely employed strategy in the synthesis of diverse 2-substituted pyrimidine derivatives. wikipedia.org
Table 1: Nucleophilic Substitution Reactions Involving the Methylthio Group This table is illustrative and based on reactions of related pyrimidine-carbonitrile structures.
| Reactant | Nucleophile | Conditions | Product |
|---|---|---|---|
| 2-(Methylthio)-pyrimidine-5-carbonitrile derivative | Hydrazine hydrate | Reflux | 2-Hydrazino-pyrimidine-5-carbonitrile derivative |
| 5-Cyano-2-methylthio-6-phenylpyrimidine-4-one | Aniline | Not specified | 5-Cyano-2-(phenylamino)-6-phenylpyrimidine-4-one |
| 2-(Methylsulfonyl)pyrimidine derivative | Various Nucleophiles (e.g., amines, alkoxides) | Mild conditions | 2-(Nucleophile)-pyrimidine derivative |
A common and highly effective method for the synthesis of 2-(methylthio)pyrimidine structures involves the use of 2-chloropyrimidine precursors. wikipedia.org The chlorine atom at the C-2 position acts as a good leaving group, facilitating nucleophilic substitution by methyl mercaptan or its corresponding thiolate salt.
In pyrimidine systems containing both a halogen and a methylthio group, the halogen is preferentially displaced by nucleophiles. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chlorine atom at the C-4 position is readily substituted by various nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, leaving the 2-methylthio group intact. rsc.org This highlights the superior lability of the chloro group over the methylthio group in SNAr reactions. rsc.org This selective reactivity allows for the stepwise functionalization of the pyrimidine ring.
Table 2: Selective Nucleophilic Substitution on a Halogenated Pyrimidine-Carbonitrile Precursor Based on the reactivity of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org
| Nucleophile | Reagent | Product of Substitution at C-4 |
|---|---|---|
| Dimethylamine | Me₂NH | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate |
| Phenoxide | PhONa | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate |
| Thiophenoxide | PhSNa | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate |
The nitrile group at the C-2 position of the pyrimidine ring is a versatile functional handle for further derivatization. It can undergo a variety of chemical transformations typical of nitriles, including hydrolysis, reduction, and addition of organometallic reagents.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often achieved with potassium hydroxide in tert-butyl alcohol or with hydrogen peroxide under basic conditions, yields the corresponding pyrimidine-2-carboxamide. wikipedia.orgresearchgate.net More vigorous or prolonged hydrolysis leads to the formation of pyrimidine-2-carboxylic acid. elsevierpure.com
Reduction: The carbon-nitrogen triple bond can be reduced to an aminomethyl group (-CH₂NH₂). This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or borane complexes. semanticscholar.org This reaction provides a route to 2-(aminomethyl)pyrimidine derivatives, which are valuable building blocks for further synthesis.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds can add to the electrophilic carbon of the nitrile group. nih.gov The initial reaction forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone (R-C(O)-pyrimidine). researchgate.net This reaction allows for the formation of a new carbon-carbon bond and the introduction of a variety of acyl groups at the C-2 position of the pyrimidine ring. nih.gov
Electrophilic and Radical Reactions
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes electrophilic aromatic substitution reactions challenging compared to benzene. princeton.edu Such reactions, when they do occur, are directed to the C-5 position, which is the least electron-deficient carbon atom in the ring. princeton.edu
For unsubstituted pyrimidines, nitration and halogenation have been observed at the C-5 position, often requiring activating groups on the ring to proceed efficiently. princeton.edunih.gov
Radical reactions offer an alternative pathway for the functionalization of electron-deficient heterocyclic rings. The Minisci reaction is a powerful method for the direct alkylation of heteroaromatic bases. nih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated, electron-deficient heterocycle. pharmaguideline.com
For a pyrimidine derivative, protonation occurs at one of the ring nitrogens, further enhancing the ring's electrophilicity. The radical attack then preferentially occurs at the electron-deficient C-2, C-4, or C-6 positions. pharmaguideline.com In the case of this compound, the C-2 position is blocked by the nitrile group. Therefore, Minisci-type radical alkylation would be expected to occur at the C-4 and/or C-6 positions. The reaction is typically carried out using an alkyl radical source (e.g., from a carboxylic acid via oxidative decarboxylation), an oxidizing agent (like ammonium persulfate), and a silver salt catalyst in an acidic medium. nih.gov
Photochemical reactions also provide avenues for radical transformations. For instance, irradiation of related pyrimidinethiones in the presence of alkenes has been shown to result in the formation of new carbon-carbon bonds, providing a novel method for the alkylation of the pyrimidine ring. nih.gov
Cyclization and Annulation Reactions
Formation of Fused Heterocyclic Systems from Pyrimidine-Carbonitrile Precursors
The annulation of a new ring onto the pyrimidine core is a powerful strategy for generating structurally diverse compounds. The 2-carbonitrile and adjacent functional groups on the pyrimidine ring are key to these transformations. A common strategy involves the intramolecular cyclization of a suitably functionalized pyrimidine precursor. For instance, the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activity, often starts from pyrimidines bearing sulfur-containing substituents.
In a typical reaction pathway, a pyrimidine derivative with a thiol group at C-6 can be alkylated with a compound containing an activated halogen, such as chloroacetonitrile. The resulting intermediate, which now possesses a cyanomethylthio side chain, can undergo base-induced intramolecular cyclization. In this step, the nucleophilic nitrogen of an amino group at C-5 attacks the carbon of the nitrile group in the side chain, leading to the formation of a fused thiophene ring. This Thorpe-Ziegler type of reaction is a fundamental method for constructing thieno[2,3-d]pyrimidine systems.
An illustrative example is the base-induced intramolecular cyclization of 4-(4-chlorophenyl)-6-[(cyanomethyl)thio]-2-(methylthio)pyrimidine-5-carbonitrile, which yields 5-amino-4-(4-chlorophenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carbonitrile naturalspublishing.com. The reaction proceeds efficiently and is a testament to the utility of pyrimidine-carbonitriles in building fused heterocyclic libraries naturalspublishing.comnih.govresearchgate.netnih.govmdpi.com.
Table 1: Examples of Fused Heterocyclic System Formation
| Starting Pyrimidine Derivative | Reaction Conditions | Fused Product | Reference |
|---|---|---|---|
| 4-(4-chlorophenyl)-6-[(cyanomethyl)thio]-2-(methylthio)pyrimidine-5-carbonitrile | Base-induced intramolecular cyclization | 5-amino-4-(4-chlorophenyl)-2-(methylthio)thieno[2,3-d] pyrimidine-6-carbonitrile | naturalspublishing.com |
| 2-Amino-3-cyanothiophene derivatives | Reaction with isothiocyanates followed by cyclization | Thieno[2,3-d]pyrimidinone derivatives | nih.govmdpi.com |
| 2-Amino-3-carboethoxy-4,5-disubstituted thiophenes | Condensation with isothiocyanates, then cyclization with alcoholic KOH | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | nih.gov |
Intramolecular Cyclizations Leading to Novel Scaffolds
Intramolecular cyclization reactions are pivotal in synthetic organic chemistry for constructing cyclic molecules from a single precursor. The Thorpe-Ziegler reaction is a classic example, involving the base-catalyzed intramolecular condensation of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone wikipedia.orgsemanticscholar.org.
For a derivative of this compound to undergo a Thorpe-Ziegler cyclization, it must first be functionalized with a side chain containing a second nitrile group. For example, if an alkyl chain with a terminal nitrile is introduced at a suitable position on the pyrimidine ring, a base-catalyzed reaction can be initiated. The reaction begins with the deprotonation of the α-carbon to one of the nitrile groups, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule, forming a new carbon-carbon bond and a cyclic imine intermediate. This intermediate rapidly tautomerizes to the more stable enamine form, yielding a cyclic enaminonitrile nih.govwikipedia.orgsemanticscholar.org.
This methodology is particularly useful for creating 5- to 8-membered rings and larger macrocycles wikipedia.org. By applying this reaction to pyrimidine derivatives, novel polycyclic scaffolds can be accessed, significantly expanding the chemical space for drug discovery and materials science.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions provide a direct means to introduce a wide array of substituents onto the pyrimidine core, primarily by leveraging the reactivity of the C2-methylthio group.
Suzuki Cross-Coupling and Other Carbon-Carbon Bond Formations
The Suzuki-Miyaura coupling reaction, which typically pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a cornerstone of C-C bond formation wikipedia.orglibretexts.org. While the methylthio group itself is not a conventional leaving group for such reactions, a well-established strategy involves its oxidation to a more reactive methylsulfonyl group (-SO₂Me). This sulfone is an excellent leaving group, making the C2 position susceptible to palladium-catalyzed cross-coupling.
The process involves two steps:
Oxidation : The 2-(methylthio)pyrimidine derivative is oxidized to the corresponding 2-(methylsulfonyl)pyrimidine using a standard oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).
Coupling : The resulting pyrimidinyl sulfone can then be used as the electrophilic partner in a Suzuki coupling reaction with various aryl- or heteroarylboronic acids researchgate.net. This allows for the introduction of diverse aromatic and heterocyclic moieties at the C2 position. Nickel-catalyzed cross-coupling reactions have also been shown to be effective with pyrimidinyl sulfones researchgate.net.
This two-step sequence provides a reliable method for the C-arylation and C-alkenylation of the pyrimidine ring, starting from the readily available methylthio precursor.
Table 2: Representative Suzuki-Miyaura Coupling Reactions on Pyrimidine Cores
| Pyrimidine Substrate | Boronic Acid | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| 2,4-Dichloropyrimidines | Aryl/heteroaryl boronic acids | Pd catalyst, microwave irradiation | C4-substituted 2-chloropyrimidines | mdpi.com |
| 6-Chloro-pyrimidine derivatives | Arylboronic acids | Pd(PPh₃)₄ | 6-Aryl-pyrimidine derivatives | nih.gov |
Amination and Other Carbon-Heteroatom Coupling Reactions
The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and biologically active compounds. The 2-methylthio group of this compound is an effective handle for introducing nitrogen-based nucleophiles.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds between aryl halides/pseudohalides and amines wikipedia.orgyoutube.comlibretexts.org. Similar to the Suzuki coupling, the reactivity of the 2-methylthio group can be significantly enhanced by oxidation to the methylsulfonyl group. The resulting 2-(methylsulfonyl)pyrimidine can then readily participate in Buchwald-Hartwig amination with a wide range of primary and secondary amines, catalyzed by a palladium-phosphine complex researchgate.net. This provides a versatile route to 2-aminopyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr): In many cases, the C2 position of the pyrimidine ring, activated by the electron-withdrawing nitrile group and the nitrogen atoms in the ring, is sufficiently electrophilic for the methylthio group to be displaced directly by strong nucleophiles without a metal catalyst. This is particularly true for amination reactions with primary or secondary amines under thermal conditions. This SNAr pathway offers a transition-metal-free alternative to the Buchwald-Hartwig reaction for synthesizing 2-aminopyrimidine derivatives. The choice between a catalyzed or non-catalyzed approach often depends on the nucleophilicity of the amine and the specific substitution pattern of the pyrimidine substrate researchgate.net.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylthio Pyrimidine 2 Carbonitrile Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of 5-(Methylthio)pyrimidine-2-carbonitrile is anticipated to exhibit distinct signals corresponding to its unique proton environments. The two protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 9.5 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the methylthio group. The methyl group of the methylthio substituent would likely produce a sharp singlet further upfield, generally in the range of δ 2.5-3.0 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring would resonate in the downfield region, typically between δ 110 and 170 ppm. The carbon of the nitrile group is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The carbon atom attached to the sulfur of the methylthio group would also have a distinct chemical shift, while the methyl carbon of this group would appear in the upfield region, likely between δ 10 and 20 ppm. For comparison, in a series of newly synthesized pyrimidine-5-carbonitriles, the carbon signals for the methylamino linker appeared in the δ 60.24–61.56 ppm range nih.govsemanticscholar.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | 8.0 - 9.5 (two singlets) | - |
| -SCH₃ | 2.5 - 3.0 (singlet) | 10 - 20 |
| Pyrimidine-C | - | 110 - 170 |
| -CN | - | 115 - 125 |
Note: These are predicted values based on known spectroscopic data of similar compounds and general principles of NMR spectroscopy.
To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify spin-spin coupling between protons. In the case of this compound, COSY is not expected to show cross-peaks between the pyrimidine protons as they are anticipated to be singlets with no vicinal coupling partners. However, in derivatives with adjacent protons, COSY is invaluable for establishing proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the pyrimidine ring and the methylthio group to their corresponding carbon atoms, confirming their assignments in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC correlations would be expected between the methyl protons and the pyrimidine carbon attached to the sulfur atom, as well as between the pyrimidine protons and adjacent carbon atoms, including the nitrile carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This technique is crucial for determining the stereochemistry and conformation of molecules. For a planar molecule like this compound, NOESY could show correlations between the methyl protons and the proton at position 4 or 6 of the pyrimidine ring, depending on the preferred conformation of the methylthio group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, intense band corresponding to the C≡N stretching vibration of the nitrile group is expected in the region of 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely appear in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic pyrimidine ring are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C-S stretching vibration typically gives a weaker absorption in the 600-800 cm⁻¹ range. In studies of other pyrimidine derivatives, characteristic IR bands have been observed for various functional groups, aiding in their structural confirmation nih.govresearchgate.net.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |
| Pyrimidine Ring | C=N, C=C Stretch | 1500 - 1600 | Medium to Strong |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H (-SCH₃) | Stretch | < 3000 | Medium |
| C-S | Stretch | 600 - 800 | Weak |
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The C≡N stretch in this compound is also expected to be a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the pyrimidine ring would likely give rise to a characteristic and often intense Raman signal. The C-S bond, being relatively non-polar, may also show a more prominent signal in the Raman spectrum compared to the IR spectrum. Studies on pyrimidine itself have shown characteristic Raman spectral features that are sensitive to intermolecular interactions researchgate.net.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight.
The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several characteristic pathways. Loss of a methyl radical (•CH₃) from the methylthio group would result in a significant fragment ion. Another common fragmentation pathway for thioethers is the cleavage of the C-S bond. For pyrimidine derivatives, fragmentation often involves the cleavage of the ring system. The nitrile group can also be involved in fragmentation, potentially leading to the loss of HCN. The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the structure of the molecule. Studies on the mass spectral fragmentation of pyrimidine derivatives and organic sulfides have elucidated common fragmentation pathways that would be applicable to the analysis of this compound nih.govscribd.comiosrjournals.orgmiamioh.edusapub.orgchemguide.co.uk.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| M⁺ | [C₆H₅N₃S]⁺ | Molecular Ion |
| M - 15 | [C₅H₂N₃S]⁺ | Loss of •CH₃ |
| M - 47 | [C₅H₅N₃]⁺ | Loss of •SCH₃ |
| M - 27 | [C₅H₄N₂S]⁺ | Loss of HCN |
Note: The relative intensities of these fragments would depend on their stability.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of novel compounds, distinguishing itself from standard mass spectrometry by its ability to measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For a compound like this compound, HRMS can differentiate its exact mass from other molecules with the same nominal mass but different atomic compositions (isobars).
The theoretical monoisotopic mass of this compound (C₆H₅N₃S) is calculated by summing the masses of the most abundant isotopes of its constituent atoms. An experimentally determined accurate mass that closely matches this theoretical value provides strong evidence for the compound's elemental composition.
For example, in the analysis of a derivative, 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, the molecular ion peak (M⁺) was observed at m/z 287.09. HRMS would provide a much more precise value, allowing for confident confirmation of the C₁₃H₁₃N₅OS formula. The capability of HRMS to resolve closely spaced peaks is essential in complex mixtures or when dealing with potential impurities. thermofisher.comnih.govnih.gov
Table 1: Theoretical vs. Experimental Mass for a Hypothetical HRMS Analysis
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Hypothetical Observed Mass (Da) | Mass Error (ppm) |
| This compound | C₆H₅N₃S | 151.0204 | 151.0201 | -2.0 |
This table is illustrative of typical HRMS data.
Fragmentation Patterns and Structural Information from Mass Spectrometry
Mass spectrometry not only provides the molecular weight but also offers significant structural information through the analysis of fragmentation patterns. When the molecular ion is formed in the mass spectrometer (e.g., via electron ionization), it is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pathways of pyrimidine derivatives often follow predictable patterns, which can be used to elucidate the structure of the parent molecule. sphinxsai.com
For this compound and its derivatives, key fragmentation events would likely include:
Loss of the Methylthio Radical (•SCH₃): Cleavage of the C-S bond is a common pathway for methylthio-substituted heterocycles, leading to a significant fragment ion.
Loss of Hydrogen Cyanide (HCN): The pyrimidine ring can undergo characteristic cleavages, often involving the loss of small, stable molecules like HCN.
Cleavage of Substituents: In more complex derivatives, the bonds connecting substituents to the pyrimidine core are prone to breaking, providing information about the nature of those substituents. For instance, studies on related pyrimidinethiones show fragmentation initiated by the loss of side-chain functional groups, followed by the decomposition of the heterocyclic rings. researchgate.net
Retro-Diels-Alder Reaction: The pyrimidine ring itself can undergo a retro-Diels-Alder cleavage, leading to the loss of a neutral molecule like HNCO, a characteristic fragmentation for uracil and related structures.
By analyzing the m/z values of these fragment ions, a detailed picture of the molecule's assembly can be constructed, confirming the positions of the methylthio and carbonitrile groups on the pyrimidine ring.
X-ray Crystallography for Definitive Structural Determination
While spectroscopic methods provide valuable data on connectivity and composition, single-crystal X-ray diffraction offers the most definitive structural evidence. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional coordinates of each atom and providing unambiguous proof of the molecular structure.
Single-Crystal X-ray Diffraction of this compound and its Derivatives
X-ray crystallography has been successfully applied to elucidate the structures of numerous pyrimidine-5-carbonitrile derivatives. These studies confirm the planarity of the central pyrimidine ring and detail the exact bond lengths, bond angles, and torsion angles within the molecules. nih.gov
For example, the crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, a derivative, was determined at 160 K. The analysis provided precise crystallographic parameters, confirming its molecular conformation and stereochemistry. researchgate.net Such analyses are crucial for understanding structure-activity relationships in medicinal chemistry, where the precise 3D arrangement of atoms dictates biological function.
Table 2: Representative Crystallographic Data for a Pyrimidine-5-carbonitrile Derivative
| Parameter | 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile researchgate.net |
| Formula | C₁₄H₁₂N₄O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.2777(3) |
| b (Å) | 9.4312(2) |
| c (Å) | 12.9412(2) |
| β (˚) | 107.945(2) |
| Volume (ų) | 1425.61(5) |
| Z | 4 |
| Temperature (K) | 160 |
This data provides a precise description of the unit cell in the crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond defining the structure of a single molecule, X-ray diffraction data reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking.
In the crystal structures of pyrimidine-5-carbonitrile derivatives, intermolecular hydrogen bonds are often dominant features that stabilize the crystal lattice. nih.gov For instance, in two related derivatives, common N–H⋯O hydrogen bond motifs were observed to be crucial for crystal stability. nih.gov
Furthermore, weaker interactions like C–H⋯N and chalcogen bonds (involving the sulfur atom of the methylthio group) can play a significant role in directing the crystal packing arrangement. The analysis of these interactions, often aided by computational tools like Hirshfeld surface analysis, is vital for understanding the physical properties of the compound, such as solubility and melting point, and for the rational design of new crystalline materials (crystal engineering). nih.govresearchgate.net
Computational Chemistry and Theoretical Analysis of 5 Methylthio Pyrimidine 2 Carbonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a robust method for the quantum mechanical modeling of molecules, offering a balance between accuracy and computational cost. DFT calculations can predict a wide range of properties, including optimized geometry, electronic structure, and molecular orbitals, which are crucial for understanding the behavior of 5-(Methylthio)pyrimidine-2-carbonitrile.
Geometry Optimization and Electronic Structure Calculations of Pyrimidine-Carbonitriles
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, combined with a suitable basis set like 6-31G++(d,p), are commonly employed for this purpose. tandfonline.com The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.
Electronic structure calculations, performed on the optimized geometry, reveal the distribution of electrons within the molecule. These calculations can determine properties such as molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and atomic charges, which provide insight into the local electronic environment of each atom.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-CN | 1.445 | N1-C2-N3 | 115.8 |
| C5-S | 1.750 | C4-C5-C6 | 118.2 |
| S-CH3 | 1.820 | C5-S-CH3 | 105.3 |
| N1-C2 | 1.330 | C2-N1-C6 | 121.5 |
| N3-C4 | 1.340 | C2-N3-C4 | 120.9 |
Note: This data is hypothetical and serves as an illustrative example of the output of a DFT geometry optimization calculation.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine (B1678525) ring and the sulfur atom of the methylthio group, indicating that these are the probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient regions, such as the carbonitrile group and the pyrimidine ring, suggesting these as the likely sites for nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: This data is hypothetical and for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.orgyoutube.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation of a molecule.
Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-N3) | 18.5 |
| LP(1) N3 | π(C4-C5) | 22.1 |
| LP(2) S | π(C5-C6) | 15.3 |
| π(C4-C5) | π(C2-N3) | 25.8 |
| π(C6-N1) | π*(C4-C5) | 20.4 |
Note: This data is hypothetical and illustrates potential delocalization interactions.
Molecular Dynamics and Conformational Analysis
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can explore the conformational landscape of a molecule and provide insights into its flexibility and interactions with its environment.
Exploration of Conformational Preferences and Energetics of Methylthiopyrimidine-Carbonitriles
For a molecule like this compound, which has a rotatable methylthio group, conformational analysis is important to understand its preferred spatial arrangements. MD simulations can be used to explore the potential energy surface associated with the rotation around the C5-S bond. By sampling different conformations over time, the simulation can identify low-energy conformers and the energy barriers between them.
Simulation of Molecular Interactions
Molecular dynamics simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as a solvent or a biological macromolecule. By placing this compound in a simulation box with explicit solvent molecules (e.g., water), the simulation can model the solvation process and identify key intermolecular interactions, such as hydrogen bonds.
These simulations can provide a detailed understanding of how the molecule behaves in a physiological environment, which is crucial for applications in drug design. The trajectory from an MD simulation can be analyzed to calculate various properties, including radial distribution functions to understand solvation shells and the root-mean-square deviation (RMSD) to assess structural stability over time. tandfonline.com
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations, particularly DFT, have become highly reliable for predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose.
For a given molecule, the process begins with geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the lowest energy conformation. Following optimization, NMR shielding tensors are calculated. The isotropic chemical shifts (δ) are then determined by referencing the calculated isotropic magnetic shielding values (σ) of the molecule's nuclei to the shielding value of a standard, such as Tetramethylsilane (TMS), using the formula: δ_cal = σ_TMS - σ_cal.
A study on a related substituted pyrimidine, 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, demonstrated the accuracy of this approach. nih.gov The ¹H and ¹³C NMR chemical shifts were calculated using the B3LYP/6-311++G(d,p) method and showed strong agreement with experimental values, validating the computational protocol. nih.gov For this compound, a similar methodology would be expected to yield accurate predictions for its distinct proton and carbon environments.
The predicted chemical shifts for the pyrimidine ring protons and carbons, as well as those for the methylthio and carbonitrile groups, provide a theoretical spectrum that can be directly compared with experimental results for structural verification.
Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyrimidine Derivative Data modeled after findings for 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine. nih.gov
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 160.5 | 161.2 |
| C4 | 165.1 | 165.8 |
| C5 | 118.9 | 119.5 |
| C6 | 155.3 | 156.0 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in simulating these spectra by computing the harmonic vibrational frequencies and their corresponding intensities.
The computational process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. IR intensities are derived from the changes in the dipole moment during a vibration, while Raman activities are determined by changes in polarizability.
For pyrimidine and its derivatives, theoretical calculations have been shown to reproduce experimental spectra with high fidelity, allowing for precise assignment of vibrational modes. nih.govresearchgate.net For instance, in a computational study of 4-amino pyrazolo (3,4-d) pyrimidine, vibrational frequencies were calculated using the B3LYP/6-311+G**(d,p) method. The resulting theoretical IR and Raman spectra were compared with experimental FTIR and Laser Raman spectra, leading to a complete assignment of the fundamental modes. nih.gov
Key vibrational modes expected for this compound would include:
C≡N stretching of the nitrile group (typically a sharp, intense band around 2220-2260 cm⁻¹).
C-S stretching of the methylthio group.
Aromatic C-H and C-N stretching and bending modes of the pyrimidine ring.
CH₃ group vibrations.
The comparison between the simulated and experimental spectrum is crucial for validation. Often, calculated frequencies are uniformly scaled by a small factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and limitations in the theoretical model, improving the match with experimental data.
Table 2: Example of Calculated Vibrational Frequencies and Assignments for Pyrimidine-like Scaffolds Illustrative data based on computational studies of pyrimidine derivatives. nih.gov
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| 3105 | 3100 | Pyrimidine C-H Stretch |
| 2235 | 2230 | C≡N Stretch |
| 1570 | 1568 | Pyrimidine Ring Stretch (C=N, C=C) |
| 1405 | 1402 | Pyrimidine Ring Stretch |
| 995 | 992 | Ring Breathing Mode |
| 710 | 708 | C-S Stretch |
Advanced Quantum Chemical Calculations
Beyond standard spectroscopic prediction, computational chemistry can explore the electronic properties and reactivity of molecules, offering insights into their potential for specialized applications.
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical signal processing and data storage. nih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β, γ, etc.). Pyrimidine-based molecules, with their π-deficient aromatic system, are excellent candidates for NLO materials. nih.gov
Quantum chemical calculations can reliably predict these NLO properties. Using DFT methods, the components of the polarizability and the first-order hyperpolarizability tensors can be computed. These calculations are highly sensitive to the chosen basis set, often requiring diffuse functions (e.g., 6-311++G(d,p)) to accurately describe the electron distribution.
A computational investigation into the NLO properties of a novel pyrimidine derivative confirmed the potential of this scaffold. nih.gov The study, using DFT at the B3LYP/6-311++G(d,p) level, calculated the polarizability and first hyperpolarizability, demonstrating a significant NLO response. nih.gov The presence of donor (methylthio) and acceptor (carbonitrile) groups on the pyrimidine ring in this compound suggests a push-pull system that could enhance its NLO properties due to intramolecular charge transfer.
Table 3: Illustrative Calculated NLO Properties for a Pyrimidine Derivative Data modeled after findings for advanced pyrimidine-based materials. nih.gov
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 5.5 Debye |
| Mean Polarizability (α) | 2.5 x 10⁻²³ esu |
| First Hyperpolarizability (β₀) | 4.8 x 10⁻³⁰ esu |
Computational modeling is a powerful tool for elucidating the mechanisms of complex chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This is particularly valuable for understanding multicomponent reactions used to synthesize heterocyclic systems like pyrimidines.
For reactions involving this compound, such as nucleophilic substitution at the pyrimidine ring or transformations of the nitrile group, computational modeling could be used to:
Predict the most likely site of attack for a given reagent.
Evaluate the energy barriers for competing reaction pathways.
Understand the role of catalysts in lowering activation energies.
Characterize the geometry and stability of transient intermediates and transition states.
These mechanistic insights are crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes.
Q & A
Basic: What are the primary synthetic routes for 5-(methylthio)pyrimidine-2-carbonitrile?
Answer:
The compound is typically synthesized via multi-component cyclocondensation or alkylation of thiol intermediates .
- Multi-component approach : Aromatic aldehydes, thioureas, and nitrile derivatives react under thermal aqueous conditions to form the pyrimidine core. For example, reacting malononitrile with thiourea and aldehydes yields 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles, which can be further alkylated with methyl iodide to introduce the methylthio group .
- Alkylation method : Starting from 2-mercaptopyrimidine precursors, alkylation with methylating agents (e.g., methyl iodide or bromomethane) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) achieves the methylthio substitution. Reaction optimization often requires 12–24 hours at room temperature .
Advanced: How can conflicting data on reaction yields or by-products be resolved during synthesis?
Answer:
Discrepancies in yields or by-products often arise from substituent electronic effects or solvent/base interactions .
- Electronic effects : Electron-withdrawing groups (e.g., Cl, Br) on aryl substituents reduce cyclocondensation efficiency due to decreased nucleophilicity. For example, 4-chlorophenyl derivatives show lower yields (~70%) compared to phenyl derivatives (~90%) .
- By-product mitigation : Use HPLC-MS monitoring to detect intermediates. If thiourea dimerization occurs, adjust stoichiometry (e.g., 1:1.2 aldehyde:thiourea ratio) and add catalytic acetic acid to suppress side reactions .
Basic: What spectroscopic techniques are used to characterize this compound derivatives?
Answer:
- NMR :
- ¹H NMR : Methylthio groups resonate at δ 2.5–2.6 (s, 3H). Pyrimidine protons appear as multiplets at δ 7.3–8.4 .
- ¹³C NMR : The nitrile carbon appears at δ 115–117 ppm, while the methylthio sulfur-linked carbon is at δ 14–16 ppm .
- IR : A sharp peak at ~2210 cm⁻¹ confirms the nitrile group. C=S stretches (thioether) appear at 650–700 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 278 for 4g) and fragmentation patterns (loss of –SCH₃ or –CN groups) validate the structure .
Advanced: How do substituents influence the melting points and bioactivity of these derivatives?
Answer:
Substituent effects are critical for tuning properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
